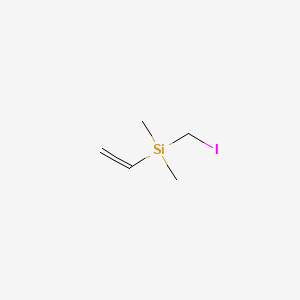
Silane, ethenyl(iodomethyl)dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, ethenyl(iodomethyl)dimethyl- is an organosilicon compound characterized by the presence of silicon, carbon, hydrogen, and iodine atoms. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility and are widely used in various industrial and research applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of silane, ethenyl(iodomethyl)dimethyl- typically involves the reaction of vinylsilane with iodomethane under specific conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, which facilitates the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of silane, ethenyl(iodomethyl)dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced catalytic systems to ensure consistent product quality. The production facilities are equipped with state-of-the-art technology to monitor and control the reaction parameters, ensuring safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, ethenyl(iodomethyl)dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced using hydrosilanes to yield simpler silanes.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Hydrosilanes such as triethylsilane are used as reducing agents.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Silane, ethenyl(iodomethyl)dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials such as silicone polymers and coatings.
Wirkmechanismus
The mechanism of action of silane, ethenyl(iodomethyl)dimethyl- involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The presence of the ethenyl and iodomethyl groups allows for further functionalization, enhancing its reactivity and utility in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylsilane: A simpler silane with two methyl groups attached to silicon.
Vinylsilane: Contains a vinyl group attached to silicon.
Iodomethylsilane: Features an iodomethyl group attached to silicon.
Uniqueness
Silane, ethenyl(iodomethyl)dimethyl- is unique due to the presence of both ethenyl and iodomethyl groups, which confer distinct reactivity and functionalization potential. This combination of functional groups makes it a valuable compound in the synthesis of complex organosilicon molecules and advanced materials.
Eigenschaften
CAS-Nummer |
74793-14-9 |
|---|---|
Molekularformel |
C5H11ISi |
Molekulargewicht |
226.13 g/mol |
IUPAC-Name |
ethenyl-(iodomethyl)-dimethylsilane |
InChI |
InChI=1S/C5H11ISi/c1-4-7(2,3)5-6/h4H,1,5H2,2-3H3 |
InChI-Schlüssel |
SFUOZXABFSQINF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CI)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




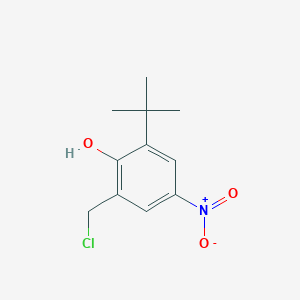

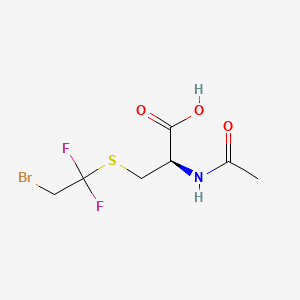
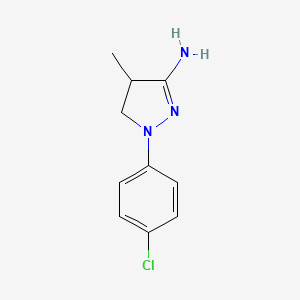
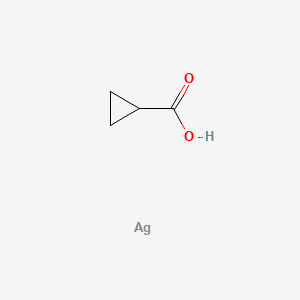
![Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate](/img/structure/B14434094.png)
silane](/img/structure/B14434100.png)
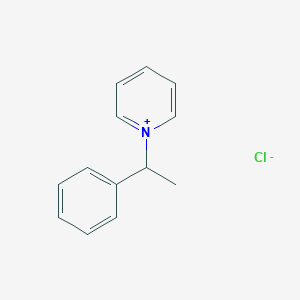
![Spiro[2.4]hept-1-ene](/img/structure/B14434106.png)



